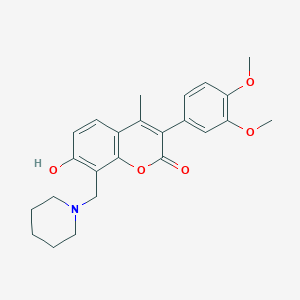![molecular formula C22H25ClN6O B11254502 1-(4-Chlorophenyl)-3-(4-{[4-(diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)urea](/img/structure/B11254502.png)
1-(4-Chlorophenyl)-3-(4-{[4-(diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diphenylamino)acetophenone , is a chemical compound with the molecular formula C20H17NO. It has a molar mass of 287.36 g/mol and a melting point of 139-140 °C .
Preparation Methods
The synthetic routes for this compound involve the reaction of 4-(diphenylamino)benzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent urea formation. The industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Reactions: 1-(4-Chlorophenyl)-3-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO), while reduction could use reducing agents like sodium borohydride (NaBH).
Major Products: The products formed depend on the reaction type. For instance, reduction may yield the corresponding amine, while oxidation could lead to an oxo compound.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: It may serve as a fluorescent probe or be involved in biological assays.
Medicine: Research into its potential pharmacological properties.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which 1-(4-Chlorophenyl)-3-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea exerts its effects depends on its specific targets. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related structures like acetophenones, ureas, and other aromatic derivatives.
Properties
Molecular Formula |
C22H25ClN6O |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]urea |
InChI |
InChI=1S/C22H25ClN6O/c1-4-29(5-2)20-14-15(3)24-21(28-20)25-17-10-12-19(13-11-17)27-22(30)26-18-8-6-16(23)7-9-18/h6-14H,4-5H2,1-3H3,(H,24,25,28)(H2,26,27,30) |
InChI Key |
YWKZBCXMSMNPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B11254441.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254444.png)

![methyl 4-[({[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11254446.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11254457.png)
![Methyl 3-{[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy}benzoate](/img/structure/B11254461.png)
![1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254466.png)


![4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11254484.png)
![3-(4-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254486.png)

